molecular formula C33H29BrN4O3S2 B302564 2-(3-{[(5E)-1-(4-BROMOPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-N-(4-METHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

2-(3-{[(5E)-1-(4-BROMOPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-N-(4-METHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B302564
M. Wt: 673.6 g/mol
InChI Key: WHEJDCGKPUCPIU-YZSQISJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-{[(5E)-1-(4-BROMOPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-N-(4-METHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(5E)-1-(4-BROMOPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-N-(4-METHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Pyrrol Ring: The pyrrol ring is synthesized by reacting 2,5-dimethylpyrrole with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Formation of the Thioxotetrahydropyrimidin Ring: This ring is formed by reacting appropriate thiourea derivatives with aldehydes or ketones under acidic conditions.

    Coupling Reactions: The final coupling of the synthesized intermediates is carried out using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms, forming sulfoxides and N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and N-oxides.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-{[(5E)-1-(4-BROMOPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-N-(4-METHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(3-{[(5E)-1-(4-BROMOPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-N-(4-METHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE lies in its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C33H29BrN4O3S2

Molecular Weight

673.6 g/mol

IUPAC Name

2-[3-[(E)-[1-(4-bromophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C33H29BrN4O3S2/c1-18-8-12-23(13-9-18)35-30(40)28-25-6-4-5-7-27(25)43-32(28)37-19(2)16-21(20(37)3)17-26-29(39)36-33(42)38(31(26)41)24-14-10-22(34)11-15-24/h8-17H,4-7H2,1-3H3,(H,35,40)(H,36,39,42)/b26-17+

InChI Key

WHEJDCGKPUCPIU-YZSQISJMSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCC3)N4C(=CC(=C4C)C=C5C(=O)NC(=S)N(C5=O)C6=CC=C(C=C6)Br)C

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCC3)N4C(=CC(=C4C)/C=C/5\C(=O)NC(=S)N(C5=O)C6=CC=C(C=C6)Br)C

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCC3)N4C(=CC(=C4C)C=C5C(=O)NC(=S)N(C5=O)C6=CC=C(C=C6)Br)C

Origin of Product

United States

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